4-(2,4-Dichlorophenoxy)butanoate
Description
Historical Context and Evolution of Phenoxy Herbicides in Agricultural Science
The discovery of phenoxy herbicides in the 1940s marked a revolutionary step in agricultural science and weed management. pestgenie.com.aucambridge.org Incidental to research on natural plant hormones, scientists discovered that certain synthetic compounds could mimic the action of these hormones. cambridge.org This led to the development of the first successful selective herbicides, including the widely known 2,4-dichlorophenoxyacetic acid (2,4-D). cambridge.orgwikipedia.orgmt.gov
These early phenoxy herbicides, commercially introduced in 1946, offered the unprecedented ability to control broadleaf weeds in cereal crops like wheat, corn, and rice without harming the crops themselves. wikipedia.orgwikipedia.orgmt.gov This selectivity transformed agricultural practices, significantly boosting crop yields and reducing the need for manual or mechanical weeding. cambridge.org The success of initial compounds like 2,4-D, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) spurred further research. wikipedia.orgcambridge.org This led to the development of related compounds, including 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB). wikipedia.org The evolution of phenoxy herbicides represented a major advancement in chemical weed control, and they remain one of the most widely used groups of herbicides globally. pestgenie.com.au
Classification within Synthetic Auxin Herbicides
4-(2,4-Dichlorophenoxy)butanoate is classified as a synthetic auxin herbicide. ucanr.edu Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). mdpi.compressbooks.pub At herbicidal concentrations, these compounds disrupt and deregulate normal plant growth processes in susceptible species, leading to their demise. pestgenie.com.aumt.gov
The primary mode of action for synthetic auxins involves overstimulating cell division and elongation, which results in abnormal growth, such as twisting of stems and leaves. pestgenie.com.auorst.edu This uncontrolled growth ultimately exhausts the plant's resources, leading to its death. pestgenie.com.au
Synthetic auxin herbicides are categorized into several chemical families based on their structure. The phenoxyalkanoic acids, which include this compound, are a prominent family within this group. ucanr.eduscielo.br Other major families of synthetic auxin herbicides include the benzoic acids, pyridine (B92270) carboxylic acids, and quinoline (B57606) carboxylic acids. ucanr.edumdpi.comscielo.br The Herbicide Resistance Action Committee (HRAC) classifies these auxin-mimicking herbicides under Group O. researchgate.net
Table 1: Classification of Synthetic Auxin Herbicides
| Chemical Family | Example Compound(s) |
|---|---|
| Phenoxy-Carboxylic Acids | 2,4-D, 2,4-DB, MCPA, MCPB |
| Benzoic Acids | Dicamba |
| Pyridine Carboxylic Acids | Picloram, Clopyralid, Fluroxypyr |
| Quinoline Carboxylic Acids | Quinclorac |
| Pyrimidine Carboxylic Acids | Aminocyclopyrachlor |
This table provides examples of different chemical families within the synthetic auxin herbicide group. mdpi.comscielo.brresearchgate.net
Role as a Pro-herbicide in Agroecosystems
A key feature of this compound and its parent acid, 2,4-DB, is its function as a pro-herbicide. wikipedia.org A pro-herbicide is a compound that is not phytotoxic in its applied form but is converted into an active herbicide within the target plant. ucdavis.edu
The herbicidal selectivity of this compound is based on the differential ability of plants to metabolize it. ucdavis.educambridge.org In susceptible broadleaf weeds, the butanoic acid side chain undergoes β-oxidation, a metabolic process that shortens the fatty acid chain. nih.govcore.ac.uk This process converts this compound into the highly active herbicide 2,4-D. wikipedia.orgwikipedia.orgucdavis.edu The resulting 2,4-D then acts as a synthetic auxin, causing the uncontrolled growth that leads to the weed's death. mt.govresearchgate.netnih.gov
Conversely, many tolerant crop plants, particularly legumes like alfalfa, lack the necessary enzyme systems to efficiently carry out this β-oxidation. ucdavis.educambridge.org Therefore, the conversion to the phytotoxic 2,4-D does not occur to a significant extent in these crops, allowing them to remain unharmed. ucdavis.edu This mechanism of selective activation is a critical aspect of its use in agroecosystems, enabling the control of broadleaf weeds within valuable legume crops. wikipedia.orgchemicalwarehouse.com Research has shown that the tolerance of legumes to 2,4-DB is also influenced by factors such as lower spray retention, reduced absorption and translocation, and a faster degradation of any 2,4-D that is formed. cambridge.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMZJTEQBPQO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Physiological Mechanisms of Action in Biological Systems
Biotransformation of 4-(2,4-Dichlorophenoxy)butanoate to 2,4-Dichlorophenoxyacetic Acid
The conversion of this compound to 2,4-D is a critical activation step that occurs within biological systems, primarily through metabolic pathways present in plants and microorganisms.
Beta-Oxidation Pathways in Plant Metabolism
In higher plants, the transformation of this compound into the herbicidally active 2,4-D occurs through the process of peroxisomal fatty acid beta-oxidation. nih.gov This metabolic pathway is essential for various plant processes, including the breakdown of storage lipids to provide energy and carbon for seedling growth. nih.gov The butyric acid side chain of this compound is shortened by two carbons, yielding 2,4-D. nih.gov
Studies using mutants of Arabidopsis that are resistant to 2,4-dichlorophenoxybutyric acid (2,4-DB), a closely related compound, have provided significant insights into this process. These mutants were found to have defects in peroxisomal fatty acid beta-oxidation, confirming the role of this pathway in the conversion. nih.gov For instance, the ped1 mutant lacks the thiolase protein, a key enzyme in beta-oxidation, while the ped2 mutant has a defect in the transport of this enzyme into glyoxysomes. nih.gov
Microbial Conversion Processes in Environmental Matrices
In the environment, various microorganisms are capable of degrading phenoxy herbicides. The degradation of 2,4-D by soil microbes is a well-documented process involving the cleavage of the ether bond. youtube.com While specific research on the microbial conversion of this compound is less abundant, the general principles of microbial metabolism of related compounds suggest that soil bacteria and fungi play a significant role. nih.gov
Microorganisms possess diverse metabolic pathways that can break down complex organic molecules. nih.gov For 2,4-D, bacterial enzymes, such as the α-ketoglutarate-dependent 2,4-D dioxygenase encoded by the tfdA gene, catalyze the initial cleavage of the ether linkage. nih.govnih.gov It is plausible that similar enzymatic systems could be involved in the initial steps of this compound degradation in environmental matrices, ultimately leading to the formation of 2,4-D, which is then further metabolized. nih.gov
Auxinic Mechanism of Action of 2,4-Dichlorophenoxyacetic Acid
Once converted to 2,4-D, the compound acts as a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.govbyjus.com However, unlike natural auxins, which are tightly regulated by the plant, synthetic auxins like 2,4-D lead to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death. nih.govmt.gov
Disruption of Plant Hormonal Homeostasis
The application of 2,4-D profoundly disrupts the delicate hormonal balance within the plant. nih.gov It can interfere with the transport and metabolism of endogenous auxin, leading to an imbalance that affects normal growth and development. nih.gov
A significant consequence of high concentrations of 2,4-D is the stimulation of ethylene (B1197577) biosynthesis. nih.govresearchgate.net This is achieved by activating the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key rate-limiting step in the ethylene production pathway. nih.gov The resulting overproduction of ethylene contributes to many of the herbicidal symptoms, such as epinasty (downward bending of leaves), senescence, and ultimately, cell death. researchgate.netresearchgate.net
Furthermore, 2,4-D can influence the levels of other plant hormones. For example, it can lead to an accumulation of abscisic acid (ABA), which causes stomatal closure and can induce the overproduction of reactive oxygen species (ROS). nih.gov The herbicide can also affect the pathways of jasmonic acid (JA) and salicylic (B10762653) acid (SA), although the precise mechanisms are still being elucidated. nih.gov
Cellular and Subcellular Effects on Target Plant Physiology
At the cellular level, 2,4-D induces a range of detrimental effects. One of the primary actions is the alteration of cell wall plasticity. byjus.com This leads to uncontrolled cell division and elongation, resulting in abnormal growth patterns like stem curling and leaf withering. byjus.commt.gov
The herbicide also impacts protein synthesis and can inhibit DNA synthesis, further disrupting normal cellular function and development. byjus.commedchemexpress.com At high concentrations, 2,4-D is known to cause various chromosomal abnormalities, including chromosome bridges, fragments, and lagging chromosomes during mitosis. nih.gov
Subcellularly, 2,4-D treatment leads to the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. nih.govresearchgate.net This oxidative stress is a key factor in the development of senescence and cell death. researchgate.net The accumulation of ROS is linked to the disruption of hormone balance and can trigger a signaling cascade that activates defense responses, but ultimately leads to cellular demise. nih.govresearchgate.net
Perception and Signal Transduction Under Herbicide Treatment
The molecular mechanism of 2,4-D action begins with its perception by specific protein receptors. The primary signaling pathway involved is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-related F-Box) pathway. researchgate.netnih.gov The TIR1 protein is a component of an E3 ubiquitin ligase complex called SCF(TIR1). When 2,4-D binds to TIR1, it promotes the interaction between TIR1 and Aux/IAA transcriptional repressors. This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, leading to the observed physiological effects. nih.gov
Recent research has also identified plasma membrane-bound receptor-like kinases that may be involved in the perception of 2,4-D, suggesting the existence of alternative signaling pathways. uwa.edu.au The abundance of these receptors on the cell surface appears to correlate with the plant's sensitivity to the herbicide. uwa.edu.au
The signal transduction cascade initiated by 2,4-D perception is complex and involves the interplay of various signaling molecules, including ROS and other hormones. nih.govresearchgate.net This intricate network of interactions ultimately culminates in the widespread cellular dysfunction and death of the susceptible plant.
Differential Selectivity in Monocotyledonous vs. Dicotyledonous Plants
The selective herbicidal activity of this compound is a classic example of lethal synthesis, where the compound itself is not phytotoxic but is converted into a potent herbicide by the metabolic processes within susceptible plants. This differential metabolism between monocotyledonous (narrow-leafed) and dicotyledonous (broad-leafed) plants is the primary determinant of its selectivity.
The core of this selectivity lies in the process of β-oxidation, a common metabolic pathway in plants for breaking down fatty acids. nih.gov In the case of this compound, it is the butyric acid side chain that undergoes this process. Susceptible dicotyledonous plants possess the enzymatic machinery to efficiently carry out the β-oxidation of the butyric acid side chain of this compound. This process shortens the side chain by two carbon atoms, resulting in the formation of the highly herbicidal compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov
Once formed, 2,4-D acts as a synthetic auxin, a plant growth regulator. mt.govnih.gov In dicots, the presence of exogenous 2,4-D at herbicidal concentrations leads to a cascade of physiological disruptions, including uncontrolled and unsustainable cell division and elongation, epinasty (stem and leaf curling), and ultimately, plant death. nih.govwikipedia.orgbyjus.com
Conversely, many monocotyledonous plants, such as important cereal crops like wheat, maize, and rice, exhibit a significant degree of tolerance to this compound. mt.govwikipedia.org This tolerance is attributed to their inability to effectively carry out the β-oxidation of the butyric acid side chain. As a result, the conversion to the phytotoxic 2,4-D is minimal or does not occur, and the parent compound, this compound, which lacks significant auxin-like activity, does not harm the plant.
Research using model organisms has provided direct evidence for this mechanism. Studies on Arabidopsis, a dicot, have shown that mutants with defects in the enzymes required for peroxisomal fatty acid β-oxidation are resistant to this compound. nih.gov This resistance stems from their inability to convert the pro-herbicide into its active form. nih.gov For instance, mutants lacking the thiolase enzyme, which is crucial for the final step of β-oxidation, show increased tolerance. nih.gov
This differential metabolic capability allows for the selective control of broadleaf weeds within monocot crops.
Research Findings on Metabolic Selectivity
| Plant Type | Metabolic Capability | Metabolic Product | Physiological Outcome |
| Dicotyledonous Plants (e.g., Soybean, Cotton, Cocklebur) | High β-oxidation activity. nih.govnih.gov | 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov | Synthetic auxin effect, uncontrolled growth, herbicidal action. nih.govwikipedia.org |
| Monocotyledonous Plants (e.g., Wheat, Maize, Rice) | Low or absent β-oxidation activity for this substrate. mt.govwikipedia.org | This compound remains largely unmetabolized. | No significant phytotoxic effect, plant tolerance. mt.gov |
Environmental Behavior and Dynamics
Degradation Pathways and Kinetics in Environmental Compartments
The persistence and potential impact of 4-(2,4-Dichlorophenoxy)butanoate in the environment are determined by the rate and extent of its degradation. Both biotic and abiotic pathways contribute to its breakdown.
Microbial activity is a primary driver for the degradation of this compound in soil and aquatic environments. The compound can be utilized by various microorganisms as a source of carbon and energy, leading to its biotransformation and eventual mineralization.
The presence or absence of oxygen significantly influences the microbial degradation pathways of phenoxyalkanoic acid herbicides like this compound.
Under aerobic conditions , the degradation of the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) is relatively rapid, with a reported half-life of about 6.2 days in soil. nih.gov The degradation process typically involves the enzymatic cleavage of the ether bond. ebi.ac.uk In activated sludge, under aerobic conditions, a significant decrease in the concentration of similar chlorinated organic compounds has been observed. frontiersin.org
In contrast, under anaerobic conditions , such as those found in saturated soils and groundwater, the degradation of these compounds is considerably slower, with half-lives ranging from 41 to 333 days. nih.gov Methanogenic conditions, in particular, have been shown to support the biotransformation of 2,4-D. nih.govresearchgate.net The process under these conditions often involves reductive dechlorination. researchgate.net Studies with soil microcosms have demonstrated that 2,4-D can be transformed to 4-chlorophenol (B41353) and phenol (B47542) under methanogenic conditions. nih.govresearchgate.net
Table 1: Comparison of Aerobic and Anaerobic Degradation of Related Dichlorophenoxy Herbicides
| Condition | Half-Life in Soil | Primary Degradation Pathway | Key Intermediates |
|---|---|---|---|
| Aerobic | ~6.2 days nih.gov | Ether bond cleavage ebi.ac.uk | 2,4-Dichlorophenol (B122985) nih.gov |
| Anaerobic | 41 - 333 days nih.gov | Reductive dechlorination researchgate.net | 4-Chlorophenol, Phenol nih.govresearchgate.net |
A variety of microorganisms capable of degrading 2,4-D and related compounds have been identified. While specific studies on this compound are limited, the degradation of the core 2,4-D structure is well-documented.
Bacterial strains from genera such as Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter are known to degrade 2,4-D. nih.gov For instance, the bacterial strain Rhodococcus erythropolis K2-3 has been shown to cleave the ether bond of 4-(2,4-dichlorophenoxy)butyrate (2,4-DB). ebi.ac.uk This cleavage is catalyzed by a cytochrome P450 enzyme system. ebi.ac.uk In soil microcosm studies, a member of the β-subdivision of Proteobacteria was identified as being responsible for 2,4-D degradation.
Under anaerobic conditions, microbial consortia from Amazonian soils have been shown to biotransform 2,4-D. nih.govresearchgate.net Within these consortia, a member of the genus Cryptanaerobacter was suggested to be involved in the conversion of phenol to benzoate. nih.govresearchgate.net
Several environmental factors can influence the rate and extent of microbial degradation of this compound.
pH: The pH of the environment can significantly affect microbial activity. Many degrading microbial strains have optimal pH ranges for their enzymatic activities. For instance, some studies on 2,4-D degradation have focused on isolating alkali-tolerant strains capable of functioning in high pH environments. nih.gov The hydrolysis of the related 2,4-D butylate (B1668116) is also pH-dependent, being slow in acidic and neutral solutions but increasing in basic conditions. epa.gov
Co-substrates: The presence of other organic compounds, or co-substrates, can enhance the degradation of the target compound. In anaerobic degradation studies of 2,4-D, the addition of acetate (B1210297) and lactate (B86563) as electron donors was part of the experimental setup. nih.govresearchgate.net The presence of these co-substrates can support the growth of the microbial population, leading to a more efficient breakdown of the herbicide.
In addition to microbial action, abiotic processes can also contribute to the transformation of this compound in the environment.
Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic chemicals, including phenoxy herbicides.
In aquatic systems, the photolysis of the n-butyl ester of 2,4-D has been demonstrated to occur upon exposure to ultraviolet light. nih.gov This process can lead to the cleavage of the ether bond and dechlorination. nih.gov The presence of other substances in the water can also influence the rate of photolysis. For example, Fe(III)-assisted photodegradation of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) has been studied, with results indicating that reactive oxygen species, mainly hydroxyl radicals, are responsible for the degradation. nih.gov The initial quantum yield for the photodegradation of 2,4-DB was found to be 0.11 in the presence of [FeOH]2+ and 0.17 with [Fe(Ox)3]3- upon 308 nm exposure. nih.gov
In the atmosphere, volatile esters of 2,4-D can also undergo photolysis. nih.gov The half-life for the decomposition of the n-butyl ester of 2,4-D in the vapor phase was estimated to be around 13 days. nih.gov
Table 2: Photodegradation of 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB) in the Presence of Iron Complexes
| System | Wavelength (nm) | Initial Quantum Yield | Outcome |
|---|---|---|---|
| [FeOH]2+ | 308 | 0.11 nih.gov | Complete degradation and mineralization nih.gov |
| [Fe(Ox)3]3- | 308 | 0.17 nih.gov | Complete degradation with some persistent aromatic products nih.gov |
Abiotic Transformation Processes
Hydrolysis and Chemical Stability
The chemical stability of this compound, a derivative of 2,4-D, is significantly influenced by hydrolysis. Generally, esters of 2,4-D undergo hydrolysis to form the 2,4-D acid, and the rate of this process is heavily dependent on pH. epa.govorst.edu In alkaline aquatic environments, soil/water slurries, and moist soils, 2,4-D esters are known to hydrolyze rapidly. epa.gov However, under sterile, acidic aquatic conditions and in dry soil, these esters may persist for longer periods. epa.gov
The rate of hydrolysis is strongly influenced by the specific structure of the ester; for instance, esters with ether linkages near the carboxyl group tend to hydrolyze more quickly than those with hydrocarbon chains. researchgate.net Studies on various 2,4-D esters have demonstrated this pH dependency. For the 2,4-D butoxyethyl ester, the hydrolysis half-life dramatically decreases from over a year at a pH of 5 to just 9 hours at a pH of 8. orst.edu Similarly, a study on 2,4-D butylate showed half-lives of 23.5 days, 5.8 days, and 10.7 minutes at 25°C in solutions with pH levels of 5, 7, and 9, respectively. epa.gov Temperature also plays a role, with the hydrolytic rate of 2,4-D butylate increasing as temperatures rise. epa.gov In contrast, the acid form of 2,4-D is highly resistant to abiotic hydrolysis, showing no degradation at pH 5, 7, or 9 after 30 days at approximately 25°C in sterile aqueous solutions. inchem.org
| Ester Form | pH | Temperature (°C) | Half-Life |
| 2,4-D Butoxyethyl Ester | 5 | - | > 1 year |
| 2,4-D Butoxyethyl Ester | 8 | - | 9 hours |
| 2,4-D Butylate | 5 | 25 | 23.5 days |
| 2,4-D Butylate | 7 | 25 | 5.8 days |
| 2,4-D Butylate | 9 | 25 | 10.7 minutes |
| 2,4-D Isooctyl Ester | - | 30 | >80% degraded within 72h |
| 2,4-D Isopropyl Ester | - | 25 | 0.9 hours (in sandy loam) |
Transport and Distribution in Ecosystems
Persistence and Half-Life in Soil Systems
The persistence of this compound in soil is largely dictated by the degradation of its parent compound, 2,4-DB, and its subsequent transformation product, 2,4-D. Generally, 2,4-D esters and amine salts are not considered persistent under most environmental conditions. orst.eduwikipedia.org The degradation of 2,4-D in soil is a rapid process, primarily driven by microbial activity, which involves hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org
The half-life of 2,4-D and its derivatives in soil can vary based on environmental factors such as soil type, temperature, moisture, and the presence of suitable microbial communities. juniperpublishers.com In aerobic mineral soils, the half-life of 2,4-D has been reported to be as short as 6.2 days. epa.govorst.eduwikipedia.orgcdc.gov Other studies have estimated a soil half-life of about 10 days for the acid, diethylamine (B46881) salt, and ester forms. orst.edujuniperpublishers.combeyondpesticides.org For 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), the metabolism half-life in mineral soils is reported to be 24.5 days. epa.gov In laboratory studies with different soil types, half-lives of less than 7 days were observed for 2,4-DB. nih.gov However, under anaerobic conditions, degradation is significantly slower, with the half-life of 2,4-D ranging from 41 to 333 days. epa.govwikipedia.orgbeyondpesticides.org
| Compound/Form | Soil Condition | Half-Life |
| 2,4-D Acid, Salts, Esters | Aerobic | ~10 days |
| 2,4-D | Aerobic Mineral Soil | 6.2 days |
| 2,4-D | Anaerobic Aquatic | 41 - 333 days |
| 2,4-DB | Mineral Soil | 24.5 days |
| 2,4-DB | Various Lab Soils | < 7 days |
| 2,4-D Butoxyethyl Ester | Aquatic Sediment | 186 days |
Mobility and Leaching Potential to Groundwater
The mobility of this compound is linked to the behavior of 2,4-D acid, its ultimate breakdown product. 2,4-D exhibits a low binding affinity in mineral soils and sediments, which classifies it as intermediately to highly mobile. wikipedia.org This characteristic suggests a potential for leaching into groundwater. wikipedia.orgepa.gov The leaching potential is particularly significant in coarse-grained sandy soils with low organic content or in very basic soils. epa.gov
Despite its high mobility, the potential for groundwater contamination is often mitigated by the compound's relatively short half-life in soil. cdc.govnih.gov Rapid microbial degradation usually prevents substantial amounts of the chemical from reaching deeper soil layers and groundwater. cdc.govnih.gov Nevertheless, 2,4-D has been detected at low concentrations in shallow groundwater in both rural and urban areas. wikipedia.orgorst.edu The Washington State Department of Agriculture rates the leaching potential of 2,4-D as high. wa.gov One study noted that while 2,4-D has a high potential to leach, the primary mode of movement is likely with percolating water. researchgate.net Due to its high mobility and longer half-life in anoxic conditions, there is a recognized probability of groundwater contamination. nih.gov
Runoff and Surface Water Contamination Dynamics
Contamination of surface water bodies with this compound and its parent compounds can occur through various transport mechanisms. The primary pathways for entry into rivers, lakes, and ponds are spray drift during application and surface runoff from treated soils. nih.govcanada.canih.gov The behavior of 2,4-D in runoff is generally the inverse of its adsorption behavior; it can be desorbed from mineral soils but not as readily from soils with high organic matter content. epa.gov
Monitoring studies have confirmed the presence of 2,4-D in surface waters, particularly in areas with high agricultural or urban use. In a study of Quebec rivers in intensely cultivated areas, annual mean concentrations of 2,4-D ranged from 0.027 to 0.504 µg/L, with maximum concentrations reaching up to 4.1 µg/L. canada.ca Another Canadian study found that samples collected after significant rainfall events had three-fold higher concentrations of 2,4-D compared to non-event samples, highlighting the role of runoff. canada.ca In Minnesota, 2,4-D was detected in over 60% of all surface water samples analyzed in 2014, with a maximum concentration of 30.5 ppb. health.state.mn.us
Volatilization and Atmospheric Transport
Volatilization, the process of a substance converting into a gaseous vapor, is a significant transport pathway for certain forms of this compound's parent compounds. revize.com The ester forms of 2,4-D are known to be volatile, a characteristic that can be influenced by temperature and humidity. epa.gov High temperatures, in particular, can increase the rate of volatilization. revize.commda.state.mn.us The low volatile ester formulations of 2,4-D can still volatilize at temperatures above 95°F for more than 30 days after application. revize.com
Once in the atmosphere, 2,4-D can exist in both vapor and particulate phases. cdc.gov The vapor form is subject to degradation by photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of about one day. juniperpublishers.comcdc.govepa.gov The particulate form can be removed from the atmosphere through wet and dry deposition. cdc.gov While the free acid form of 2,4-D has a very low Henry's Law constant, suggesting that its volatilization from water and soil is negligible, the ester forms are considered more volatile and can be suspended in the air for longer periods. beyondpesticides.orgepa.gov
Adsorption and Desorption Characteristics in Soil Matrices
The adsorption and desorption of this compound are governed by the properties of 2,4-D and the characteristics of the soil. 2,4-D generally has a low binding affinity in mineral soils and sediment. epa.govwikipedia.org Adsorption is influenced by several soil properties, with soil organic carbon content and pH being the most critical factors. juniperpublishers.comproquest.com Adsorption tends to increase with higher organic carbon content and in more acidic conditions (lower pH). juniperpublishers.comnih.govdocsdrive.comresearchgate.net This is because at a pH below its dissociation constant (pKa of ~2.8), 2,4-D exists primarily in its less soluble, nonionic form, which is more readily adsorbed. juniperpublishers.comresearchgate.net
Studies have reported a range of soil organic carbon-water (B12546825) partitioning coefficients (Koc). One report cites Koc values of 70, 76, 59, and 117 for sandy loam, sand, silty clay loam, and loam soils, respectively, indicating low adsorption. cdc.gov Another source provides a range of 19.6 to 109.1 for the free acid. epa.gov Desorption can also occur, particularly from mineral soils, allowing the compound to be transported by water. epa.gov The Freundlich isotherm model has been shown to effectively describe the sorption of 2,4-D on heterogeneous soil surfaces. nih.govnih.gov
| Soil Parameter | Effect on Adsorption | Explanation |
| Organic Carbon | Increases adsorption | Provides more binding sites for the compound. juniperpublishers.comproquest.comnih.gov |
| pH | Decreases with increasing pH | In more acidic soils (lower pH), 2,4-D is in a nonionic form which is more readily adsorbed. juniperpublishers.comproquest.comresearchgate.net |
| Clay Content | Can increase adsorption | Provides surface area for binding, though organic carbon is often more influential. nih.govnih.gov |
Metabolite Formation and Environmental Fate
Formation and Persistence of 2,4-Dichlorophenoxyacetic Acid
A primary and crucial step in the environmental degradation of this compound is its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D). This transformation occurs in various environmental compartments, most notably in plants and soil microorganisms. The process is a classic example of β-oxidation, where the butyric acid side chain of this compound is shortened to an acetic acid side chain, yielding the herbicidally active 2,4-D. cdc.govresearchgate.net
The persistence of 2,4-D in the environment is variable and depends on a multitude of factors, including soil type, temperature, moisture, and the presence of adapted microbial populations. researchgate.netnih.gov Microbial degradation is the principal mechanism for the dissipation of 2,4-D in soil and water. mdpi.com Under aerobic conditions, the half-life of 2,4-D can be relatively short, often ranging from a few days to a few weeks. researchgate.net However, in anaerobic environments, its persistence is considerably longer, with half-lives extending from approximately 41 to 333 days. researchgate.net Photolysis in sunlit surface waters can also contribute to the degradation of 2,4-D, although hydrolysis is generally considered a negligible process under typical environmental pH. researchgate.net
| Environment | Condition | Half-life | Reference |
|---|---|---|---|
| Aquatic | Aerobic | ~15 days | researchgate.net |
| Aquatic | Anaerobic | 41 to 333 days | researchgate.net |
| Soil | Aerobic Mineral Soil | 6.2 days | researchgate.net |
| Soil | Field Dissipation | A few days to a few weeks | researchgate.net |
| Atmosphere | Vapor-phase (reaction with hydroxyl radicals) | ~19 hours | cdc.gov |
Formation and Fate of Other Degradation Products (e.g., 2,4-Dichlorophenol)
Further degradation of the primary metabolite, 2,4-D, leads to the formation of other products, with 2,4-dichlorophenol (2,4-DCP) being a significant intermediate. cdc.govnih.gov The breakdown of 2,4-D to 2,4-DCP involves the cleavage of the ether linkage, removing the acetic acid side chain. nih.gov This process is primarily mediated by microbial activity in soil and water. mdpi.com
The environmental fate of 2,4-dichlorophenol is of considerable interest due to its own potential for toxicity. nih.gov Like its parent compounds, the persistence of 2,4-DCP is influenced by environmental conditions. It can be subject to further microbial degradation, often through hydroxylation to form catechols, which are then susceptible to ring cleavage. nih.govresearchgate.net In some instances, 2,4-DCP can be dechlorinated to form 4-chlorophenol, which is then further degraded to phenol. nih.gov The complete mineralization of these phenolic compounds ultimately leads to the formation of carbon dioxide and water. nih.gov
The degradation of 2,4-DCP can be influenced by the presence of other organic matter and nutrients in the environment. nih.gov While biodegradation is a primary route of dissipation, photodegradation may also play a role in its removal from aquatic systems. nih.gov
| Parent Compound | Primary Degradation Product | Secondary Degradation Product | Further Degradation Products | Reference |
|---|---|---|---|---|
| This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP) | Chlorohydroquinone, 4-Chlorophenol, Dichlorocatechols | cdc.govnih.govethz.ch |
Ecological Impact on Non Target Organisms and Ecosystems
Effects on Non-Target Flora
As a synthetic auxin, 2,4-DB is designed to be selective. herts.ac.uk In susceptible plants, it is converted into 2,4-Dichlorophenoxyacetic acid (2,4-D), which causes uncontrolled growth leading to plant death. herts.ac.uk However, its influence can extend beyond the intended weed species.
Impact on Plant Germination and Growth
The primary mechanism of 4-(2,4-Dichlorophenoxy)butanoate involves mimicking the plant growth hormone auxin, which, at herbicidal concentrations, leads to disorganized and unsustainable growth in susceptible plants, ultimately damaging vascular tissue and causing mortality. herts.ac.ukjuniperpublishers.com While this action is targeted at broadleaf weeds, non-target broadleaf plants can also be affected if exposed. juniperpublishers.com
Detailed research specifically quantifying the impact of this compound on the germination and growth of a wide range of non-target terrestrial plant species is not extensively available in the reviewed literature. However, product labels warn that very small quantities of 2,4-DB can cause severe injury to susceptible plants, advising against spray mist drift.
Influence on Plant Communities and Biodiversity
The introduction of any selective herbicide has the potential to alter the composition of plant communities by suppressing susceptible species, which may in turn favor the growth of resistant ones. Specific studies focusing directly on the long-term influence of this compound on the biodiversity and structure of non-target plant communities are limited in the public domain. General principles of herbicide use suggest that such shifts are possible, but data specific to 2,4-DB is scarce.
Effects on Crop Rotation and Subsequent Planting
The persistence of an herbicide in the soil is a critical factor for crop rotation, as residues can impact the health of subsequent crops. For this compound, its persistence in soil is considered low. herts.ac.uk This is reflected in crop rotation guidelines. According to agricultural extension documents from multiple sources, which interpret herbicide labels, products containing 2,4-DB (such as Butyrac 200 or Butoxone) have no specified waiting period or rotation restrictions for many major field and forage crops. uada.eduuky.edu
Table 1: Crop Rotation and Replant Intervals for this compound (2,4-DB) Based on information from product labels for Butyrac/Butoxone.
| Herbicide Common Name | Replant or Rotation Crop | Minimum Waiting Period | Source(s) |
|---|---|---|---|
| 2,4-DB | Most major field and forage crops | No restrictions indicated | uada.eduuky.edu |
It is important to note that while there are no general restrictions, some product labels advise that crop varieties vary in their tolerance, and injury may occur.
Effects on Aquatic Organisms
This compound is characterized as being highly soluble in water and has the potential to leach into groundwater, particularly in permeable soils where the water table is shallow. herts.ac.uk While it is not considered persistent in soil, it may be more persistent in aquatic environments. herts.ac.uk
Impact on Aquatic Invertebrates and Fish
Toxicological summaries classify this compound as moderately toxic to most aquatic organisms, including fish and invertebrates. herts.ac.uk A safety data sheet for the compound notes that it is hazardous to the aquatic environment with long-lasting effects. echemi.com
Effects on Aquatic Plant Species (non-target)
As a broadleaf herbicide, this compound poses a risk to non-target aquatic plants. Its intended herbicidal activity could impact susceptible non-target aquatic macrophytes if sufficient concentrations reach a water body. However, specific research detailing the sensitivity and effects of this compound on a range of non-target aquatic plant species was not found in the reviewed sources. General information on the broader class of phenoxy herbicides indicates that non-target impacts are possible, and the selectivity often depends on the application rate. 24d.infotuftonboronh.gov
Effects on Soil and Terrestrial Biota
The health of terrestrial ecosystems is intrinsically linked to the vitality of their soil components. The introduction of this compound into these environments can have significant repercussions for the organisms that inhabit the soil.
Impact on Soil Microbial Communities and Activity
Initially, the application of 2,4-D can lead to a decrease in bacterial populations. kau.inresearchgate.net Some studies have reported a reduction of up to 89.5% in bacterial populations at high application rates. kau.in This initial depression is likely due to the toxic effects of the herbicide on susceptible bacterial strains. researchgate.net However, this negative impact on bacteria is often temporary, with populations recovering and sometimes even increasing within about 30 days, suggesting the development of resistance or the ability of some bacteria to utilize the herbicide as a carbon source. kau.inresearchgate.netnih.gov
In contrast to its effect on bacteria, 2,4-D application has been observed to benefit soil fungi, leading to an increase in their population. kau.inresearchgate.netmdpi.com This increase can be substantial, with fungal colonies showing a significant rise in numbers, which may be a result of the fungi developing an adaptive capacity to degrade the herbicide. kau.in The structure of the soil microbial community can be significantly altered by the application of 2,4-D, particularly at higher concentrations. nih.govresearchgate.net This can lead to a reduction in the diversity of dominant microbial populations. nih.gov
The impact on soil enzyme activities, which are crucial for nutrient cycling, is less clear and can be inconsistent. mdpi.com Some studies have found that 2,4-D can inhibit phosphatase activities in the soil. mdpi.com However, other research indicates that at recommended application rates, the co-application of 2,4-D and glyphosate (B1671968) does not adversely affect soil microbial enzyme activities, with factors like soil organic matter having a more significant impact. mdpi.com
Table 1: Effects of 2,4-D on Soil Microbial Populations
| Microbial Group | Initial Effect | Long-term Effect | Reference |
|---|---|---|---|
| Bacteria | Decrease | Recovery/Increase | kau.inresearchgate.net |
| Fungi | Increase | Sustained Increase | kau.inresearchgate.netmdpi.com |
Effects on Earthworms and Other Soil Macrofauna
Earthworms and other soil macrofauna are vital for maintaining soil structure, aeration, and fertility. The toxicity of 2,4-DB and its metabolite 2,4-D to these organisms is a significant concern.
Laboratory studies have demonstrated that 2,4-D can have severe effects on earthworms, such as Eisenia fetida. nih.govresearchgate.net Exposure to 2,4-D has been shown to cause mortality, with 100% mortality observed at high concentrations. nih.gov Even at lower concentrations, significant mortality rates have been recorded. nih.gov Furthermore, 2,4-D has been found to severely impact the development and reproduction of earthworms, with no cocoons or juveniles found in treated soil in some studies. nih.gov The toxic effect of 2,4-D on the earthworm Eutyphoeus waltoni was found to be dependent on both the duration of exposure and the concentration of the herbicide. researchgate.net
The impact of 2,4-D on other beneficial insects is also a consideration. While it is suggested that at recommended levels, 2,4-D is not harmful to many beneficial insects, some studies have shown mortality in carabid beetles after exposure. georgiasouthern.edu
Table 2: Toxicity of 2,4-D to Earthworms (Eisenia foetida)
| Concentration | Observation | Reference |
|---|---|---|
| High | 100% mortality | nih.gov |
| Low | 30%-40% mortality at 14 days | nih.gov |
| All tested concentrations | No cocoons or juveniles produced | nih.gov |
Ecosystem-Level Consequences
The impact of this compound extends beyond individual organisms to affect broader ecosystem processes.
Trophic Transfer and Bioaccumulation Potential (excluding direct human impact)
The potential for a substance to move up the food chain and accumulate in organisms is a critical aspect of its environmental risk. For this compound, the available information suggests a low potential for bioaccumulation. epa.gov The U.S. Environmental Protection Agency (EPA) has stated that 2,4-DB is not expected to bioaccumulate in the environment. epa.gov Its primary route of dissipation is through transformation into 2,4-D, and its metabolism half-life in mineral soils is approximately 24.5 days. epa.gov
While direct bioaccumulation may be low, the effects on organisms at different trophic levels are still a concern. For instance, some ester forms of 2,4-D can be highly toxic to fish and other aquatic life. orst.edu A meta-analysis found that vertebrates, particularly fish and birds, experience higher mortality rates from 2,4-D exposure. beyondpesticides.org This suggests that while the compound itself may not accumulate significantly, its toxic effects can still be transferred through the ecosystem.
Alterations in Nutrient Cycling and Biogeochemical Processes
The application of this compound can influence fundamental ecosystem processes like nutrient cycling. Herbicides can alter soil microbial community dynamics, which in turn affects nutrient cycling. mdpi.com For example, 2,4-D has been found to inhibit nitrogenase activity in some nitrogen-fixing bacteria like Klebsiella pneumoniae and Nostoc muscorum Meg 1, while stimulating it in others like Enterobacter agglomerans. mdpi.com It has also been shown to inhibit phosphatase activities in soil, which is linked to phosphorus mineralization. mdpi.com
Studies on the blue-green alga Anabaenopsis raciborskii showed that while a low concentration of 2,4-D stimulated growth and nitrogen fixation, higher concentrations inhibited nitrogen fixation. nih.gov Research on the corn plant has also indicated that 2,4-D can affect its nitrogen and carbohydrate metabolism. sdstate.edu
Interaction with Other Environmental Contaminants and Pollutants
In the environment, this compound does not exist in isolation and can interact with other pollutants, potentially leading to synergistic or antagonistic effects.
The combined application of 2,4-D with other herbicides is a common agricultural practice. awsjournal.orgcaws.org.nz These mixtures can result in synergistic effects, where the combined toxicity is greater than the sum of the individual herbicides, or antagonistic effects, where the toxicity is reduced. awsjournal.orgcaws.org.nz For example, a synergistic effect has been observed when 2,4-D is mixed with the herbicide metribuzin (B1676530), enhancing the control of certain grass weeds. caws.org.nznih.gov This synergy is thought to be associated with enhanced translocation of metribuzin within the plant. caws.org.nznih.gov Conversely, tank-mixing 2,4-D with herbicides like diclofop-methyl (B104173) can lead to antagonism, reducing the effectiveness of the grass weed killer. caws.org.nz
Interactions with heavy metals are also a concern. Studies have shown that the presence of herbicides like 2,4-D can influence the uptake and translocation of heavy metals such as cadmium, cobalt, nickel, copper, zinc, lead, and manganese in plants. researchgate.net Higher herbicide rates have been shown to significantly increase the concentration of these metals in the roots of wheat plants. researchgate.net The interaction between cadmium and 2,4-D has been shown to have a combined toxic effect on earthworms. nih.gov
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of this compound from complex environmental and biological samples is the extraction and clean-up of the analyte. The goal is to isolate the target compound from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Several techniques have been developed and optimized for this purpose.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the purification and concentration of acidic herbicides, including phenoxyalkanoic acids like this compound, from aqueous samples. raykolgroup.comnih.gov This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, shortening preparation times, and providing higher accuracy and sensitivity. raykolgroup.comresearchgate.net
The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. ca.gov For acidic herbicides, which are anionic in nature, reversed-phase or anion-exchange sorbents are commonly employed. chromatographyonline.com For instance, polymeric reversed-phase sorbents are used for extracting pesticides from wastewater. ca.gov The selection of the sorbent, sample pH, and elution solvent are critical parameters that must be optimized for efficient recovery. For acidic compounds, the sample is often acidified to suppress ionization and enhance retention on non-polar sorbents.
Table 1: Example SPE Conditions for Acidic Herbicides in Water Samples This table is a composite representation of typical conditions reported in the literature for compounds structurally similar to this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Sorbent Type | Polymeric Reversed-Phase (e.g., Polystyrenedivinylbenzene) | ca.govchromatographyonline.com |
| Sample Pre-treatment | Acidification (e.g., to pH 2-3) | nih.gov |
| Conditioning Solvent | Methanol, followed by acidified water | ca.govchromatographyonline.com |
| Elution Solvent | Ethyl Acetate (B1210297), Methanol | ca.gov |
| Post-Elution Step | Evaporation and reconstitution in a suitable solvent for analysis | ca.gov |
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For acidic herbicides, the aqueous sample is first acidified to convert the analyte into its non-ionized form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. researchgate.netnih.gov
A modification of this technique, Salt-Assisted Liquid-Liquid Extraction (SALLE), has gained prominence as a simpler, faster, and more environmentally friendly alternative. nih.govscirp.org SALLE utilizes a water-miscible organic solvent, such as acetonitrile, to extract the analyte from the aqueous sample. researchgate.netsemanticscholar.org The addition of a salt (e.g., sodium chloride) induces a phase separation between the aqueous and organic layers, partitioning the analyte into the organic phase. researchgate.netsemanticscholar.org This method is particularly effective for polar compounds and provides cleaner extracts than simple protein precipitation in biological samples. nih.gov
Key parameters optimized in a SALLE protocol include the type and volume of the extraction solvent, the type and amount of salt, sample pH, and vortex time. researchgate.netsemanticscholar.org For the related compound 2,4-Dichlorophenoxyacetic acid, acetonitrile was used as the extraction solvent with sodium chloride as the salting-out agent. researchgate.netsemanticscholar.org
To enhance extraction efficiency and reduce extraction time, modern techniques such as micro-channel and ultrasound-assisted extraction have been developed. A micro-channel system can be integrated with SALLE to increase the contact surface area between the sample and the extracting phase, thereby improving extraction efficiency. researchgate.net
Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt the sample matrix, enhancing solvent penetration and facilitating the mass transfer of the analyte into the solvent. nih.govnih.gov This technique has been successfully applied to extract 2,4-D and its primary metabolite, 2,4-dichlorophenol (B122985), from soil samples. nih.gov In a typical procedure, the acidified soil sample is sonicated with an organic solvent like dichloromethane. nih.gov The high efficiency of UAE allows for reduced extraction times (e.g., 1 hour) and can improve recovery rates. nih.govnih.gov The combination of ultrasonication with other advanced oxidation processes has also been explored for the degradation of related phenoxy herbicides. nih.gov
Chromatographic Determination Techniques
Following extraction and clean-up, the determination of this compound is performed using chromatographic techniques. These methods separate the analyte from other components in the extract, allowing for its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the determination of non-volatile or thermally labile compounds like phenoxy acid herbicides. nih.govresearchgate.net The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (often acidified) and an organic modifier like acetonitrile or methanol. researchgate.netepa.govresearchgate.net
For detection, a UV detector or a Diode Array Detector (DAD) is commonly employed. researchgate.netajol.info A DAD, also known as a Photodiode Array (PDA) detector, provides spectral information across a range of wavelengths simultaneously, which enhances the specificity of the method and aids in peak identification and purity assessment. nih.gov The detection wavelength for phenoxy herbicides is typically set around 230 nm or 280 nm. nih.govajol.info HPLC-DAD methods have demonstrated good linearity, precision, and accuracy for the analysis of the related compound 2,4-D in water, soil, and sediment samples. researchgate.netresearchgate.net The limits of detection (LOD) and quantification (LOQ) are typically in the low µg/mL to ng/mL range, depending on the specific method and sample matrix. researchgate.netsemanticscholar.orgresearchgate.net
Table 2: Representative HPLC-DAD Conditions for Analysis of Related Phenoxyacetic Acids This table summarizes typical parameters used in HPLC methods for compounds structurally similar to this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatograph | Agilent 1260 Infinity HPLC | researchgate.net |
| Column | C18 or CN stationary phase | researchgate.netsemanticscholar.orgresearchgate.net |
| Mobile Phase | Acetonitrile and acidified water | researchgate.netsemanticscholar.orgresearchgate.net |
| Detection | Diode Array Detector (DAD) | researchgate.net |
| Wavelength | 230 nm and 280 nm | ajol.info |
| Injection Volume | 10 µL | ajol.info |
| Linearity (R²) | > 0.99 | researchgate.netresearchgate.net |
| LOD/LOQ | 0.45 µg/mL / 2 µg/mL (for 2,4-D in water/soil) | researchgate.net |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of herbicides. However, due to the low volatility and polar nature of acidic herbicides like this compound, a derivatization step is required prior to GC analysis. nih.govresearchgate.net This process converts the acidic functional group into a less polar and more volatile ester, such as a methyl or pentafluorobenzyl (PFB) ester. researchgate.netnih.govnih.gov Derivatization not only improves chromatographic behavior but can also enhance detection sensitivity. researchgate.net
Once derivatized, the compound can be separated on a capillary GC column and detected with high sensitivity and specificity using a mass spectrometer. researchgate.netnih.gov GC-MS provides structural information based on the mass-to-charge ratio of fragmented ions, which allows for definitive identification of the analyte. nih.gov The mass spectra of derivatives like t-butyldimethylsilyl (TBDMS) esters often show characteristic ions that are useful for identification. researchgate.net GC-MS methods are particularly valuable for trace-level analysis and for confirming the identity of residues in complex matrices. nih.gov
Bioremediation and Mitigation Strategies for Environmental Contamination
Microbial Bioremediation Techniques
Bioremediation leverages the metabolic capabilities of microorganisms to transform or mineralize hazardous compounds into less toxic or benign substances. researchgate.net This approach is considered a cost-effective and environmentally sound method for cleaning up environments contaminated with herbicides like 2,4-DB. researchgate.netumn.edu
Acclimation and Application of Degrading Microbial Cultures
A critical step in microbial bioremediation is the isolation and cultivation of microbial strains with the ability to degrade the target contaminant. Numerous bacterial and fungal species have been identified that can break down phenoxyalkanoic acid herbicides. nih.gov For instance, the bacterial strain Rhodococcus erythropolis K2-3 has been shown to cleave the ether bond of 4-(2,4-dichlorophenoxy)butyrate. ebi.ac.uk The degradation process in many microorganisms involves enzymatic activities. nih.govnih.gov In some cases, the degradation of the parent herbicide can lead to the formation of intermediate metabolites, such as 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net
The effectiveness of bioremediation can be enhanced by the acclimation of microbial populations to the presence of the herbicide. nih.gov This involves exposing a microbial community to gradually increasing concentrations of the contaminant, which selects for and promotes the growth of strains capable of its degradation. Once robust degrading cultures are established, they can be applied to contaminated soil or water to accelerate the removal of the herbicide.
Bioreactor Technologies for Wastewater Treatment (e.g., Extractive Membrane Bioreactors)
For treating wastewater contaminated with herbicides like 4-(2,4-dichlorophenoxy)butanoate, bioreactors offer a contained and controlled environment for microbial degradation. researchgate.net Bioreactors are engineered systems that support the growth of high-density microbial populations, thereby enhancing the rate of pollutant removal. sjsu.edu Various bioreactor configurations exist, including those that utilize wood chips or native wetland plants as a substrate for microbial growth, which can effectively treat agricultural runoff containing pesticides. sjsu.edu
A particularly promising technology is the membrane bioreactor (MBR), which integrates biological degradation with membrane filtration. mdpi.com MBRs can effectively retain microbial biomass, leading to high-quality effluent. mdpi.com While direct studies on extractive membrane bioreactors for 4-(2,4-DB) are limited, the principle involves using a membrane to selectively extract the pollutant from the wastewater into a bioreactor chamber where it is degraded by a specialized microbial consortium. This technology holds potential for the efficient treatment of industrial effluents containing phenoxyalkanoic herbicides. researchgate.netmdpi.com Some advanced bioreactor designs, like the Integrated Bio-Reactor (IBR), feature a compact, vertical installation that increases oxygen transfer, crucial for aerobic degradation processes. ecologixsystems.com
In Situ Bioremediation Approaches in Soil and Water
In situ bioremediation involves treating the contaminated medium (soil or water) in place, without excavation or removal. This approach is often more cost-effective and less disruptive than ex situ methods. For soil contaminated with this compound, in situ bioremediation can be stimulated by enhancing the conditions favorable for microbial degradation, such as nutrient content, oxygen availability, and moisture levels. nih.gov The introduction of specific, pre-acclimated microbial cultures can also augment the native microbial population's degradative capacity. umn.edu
In aquatic environments, natural attenuation through biodegradation plays a significant role in the dissipation of phenoxy herbicides. nih.gov The rate of this process is influenced by factors like water temperature, nutrient levels, and the presence of adapted microbial communities. nih.gov For more targeted remediation, bioremediation techniques can be applied directly to contaminated water bodies.
Development of Controlled Release Formulations
Nanohybrid and Layered Double Hydroxide (LDH) Applications
Nanotechnology offers innovative solutions for creating advanced herbicide delivery systems. azonano.comfrontiersin.org One promising area is the use of nanohybrids, particularly those involving layered double hydroxides (LDHs). LDHs are materials with a layered crystal structure that can accommodate and later release anionic compounds, such as the anionic form of this compound. nih.govmdpi.com
A study detailed the synthesis of a nanohybrid containing 4-(2,4-dichlorophenoxy)butyrate intercalated within a Zn-Al-layered double hydroxide. nih.gov This formulation demonstrated the potential for controlled release of the herbicide. The method of preparation, whether through direct synthesis or ion exchange, was found to influence the physicochemical properties and the release profile of the nanohybrid. nih.gov Research on other anionic herbicides like 2,4-D has also shown that LDH-based formulations can effectively reduce leaching in soil columns compared to the free herbicide. acs.orgnih.gov
Optimization of Physicochemical Properties for Reduced Environmental Mobility
The environmental mobility of a herbicide, particularly its tendency to leach through the soil profile and contaminate groundwater, is a significant concern. researchgate.net The physicochemical properties of the herbicide formulation play a crucial role in its environmental fate. acs.org By modifying these properties, it is possible to reduce the herbicide's mobility.
Controlled-release formulations inherently aim to reduce mobility by binding the active ingredient to a carrier matrix. astm.orgresearchgate.net For instance, encapsulating herbicides in polymeric nanoparticles can decrease their movement through the soil. nih.gov The adsorption of the herbicide onto the carrier material is a key factor, with stronger binding leading to slower release and reduced mobility. nih.gov The mobility of this compound in soil is influenced by factors such as soil organic matter content and pH. researchgate.net Formulations that increase the herbicide's affinity for soil particles can effectively decrease its potential for leaching. nih.govnih.gov
Interactive Data Table: Bioremediation and Controlled Release Strategies
| Strategy | Sub-Strategy | Key Findings |
| Microbial Bioremediation | Acclimation and Application of Degrading Microbial Cultures | Rhodococcus erythropolis K2-3 can degrade 4-(2,4-DB) by cleaving its ether bond. ebi.ac.uk |
| Bioreactor Technologies | Membrane bioreactors (MBRs) combine biological degradation with membrane filtration for high-quality effluent. mdpi.com | |
| In Situ Bioremediation | Enhancing soil conditions (nutrients, oxygen) can stimulate microbial degradation of herbicides. nih.gov | |
| Controlled Release Formulations | Nanohybrid and LDH Applications | Nanohybrids of 4-(2,4-DB) and Zn-Al-LDH show potential for controlled release. nih.gov |
| Optimization of Physicochemical Properties | Encapsulation in polymeric nanoparticles can reduce the herbicide's mobility in soil. nih.gov |
Strategies for Reducing Off-Site Movement
The off-site movement of this compound and its parent acid, 2,4-DB, can lead to the contamination of soil, water, and non-target vegetation. cdc.govnih.gov This movement primarily occurs through runoff, leaching, volatilization, and spray drift. cdc.govjuniperpublishers.com Implementing effective mitigation strategies is crucial to minimize environmental exposure and potential harm to sensitive ecosystems. nih.govwisconsin.gov
Management Practices to Minimize Runoff and Leaching
Runoff and leaching are significant pathways for the transport of this compound to surface and groundwater. cdc.gov The potential for this compound to leach is influenced by its high water solubility. juniperpublishers.com Management practices should focus on controlling water movement and enhancing soil's capacity to retain the herbicide.
Key Management Practices:
Conservation Tillage: Practices such as no-till or minimum tillage help maintain crop residue on the soil surface. This residue intercepts rainfall, reduces the velocity of surface runoff, and increases water infiltration, thereby decreasing the amount of herbicide transported off-site.
Vegetative Filter Strips (VFS): Planting strips of vegetation, typically grasses, along the edges of fields and water bodies can effectively intercept runoff. These strips slow down water flow, allowing sediment and dissolved herbicides to be filtered and deposited.
Contour Farming and Terracing: Farming on the contour of the land and constructing terraces can reduce soil erosion and surface runoff by creating barriers that slow down the flow of water.
Cover Crops: Planting cover crops during fallow periods can improve soil structure, increase organic matter, and enhance water infiltration, which helps to reduce runoff and potential leaching of the herbicide.
Irrigation Management: Proper management of irrigation can prevent the over-application of water, which can lead to increased runoff and leaching. Applying water at a rate that does not exceed the soil's infiltration capacity is essential.
Buffer Zones: Establishing untreated buffer zones around sensitive areas such as wells, streams, and rivers is a critical practice. The width of these buffers should be determined based on soil type, slope, and the specific formulation of the herbicide being used. For instance, only herbicides approved for use near water bodies should be applied within a 50-foot streamside buffer. usda.gov
Table 1: Factors Influencing Runoff and Leaching Potential of 2,4-DB
| Factor | Influence on Off-Site Movement | Management Consideration |
| Soil Type | Sandy soils with low organic matter have higher leaching potential. | Increase soil organic matter through cover crops and compost application. |
| Topography | Steeper slopes increase the velocity and volume of runoff. | Implement contour farming and terracing. |
| Rainfall Intensity & Timing | Heavy rainfall shortly after application increases runoff risk. | Avoid application when heavy rain is forecasted. |
| Tillage System | Conventional tillage can increase erosion and runoff. | Adopt conservation tillage or no-till practices. |
Technologies for Reducing Volatilization and Spray Drift
Volatilization, the process where a substance converts from a solid or liquid to a gas, and spray drift, the physical movement of spray droplets away from the target area, are significant concerns for the application of phenoxy herbicides. beyondpesticides.orgyoutube.com The ester forms of these herbicides are generally more volatile than the salt forms. beyondpesticides.org
Key Technologies and Practices:
Low-Drift Nozzles: The use of air-induction or turbo-induction nozzles can produce larger spray droplets that are less susceptible to drift. youtube.comusda.gov Research has shown that changing from a standard nozzle to a TTI (Turbo TeeJet Induction) nozzle can significantly reduce the percentage of drift-prone fine droplets. youtube.com
Spray Shields and Shrouds: Attaching shields or shrouds to the spray boom can create a physical barrier that protects the spray from wind and reduces drift. usda.gov
Adjuvants: Certain adjuvants can be added to the spray tank to increase droplet size and reduce the number of fine, driftable particles. However, their effectiveness can vary depending on the nozzle type and working pressure, so careful selection is necessary. awsjournal.org
Application Parameters: Adjusting application parameters can have a substantial impact on drift. This includes:
Lowering Boom Height: Keeping the spray boom as close to the target as possible minimizes the time droplets are exposed to wind. usda.gov
Reducing Spray Pressure: Lowering the pressure can increase droplet size, but this may also affect spray volume and efficiency. youtube.com
Monitoring Wind Speed: Applying herbicides when wind speeds are low (e.g., less than 5 miles per hour) is a crucial practice to prevent drift. usda.govbeyondpesticides.org
Low-Volatility Formulations: Selecting herbicide formulations with lower volatility, such as certain amine salts or newer ester formulations, can reduce vapor drift. youtube.com
Drone Application Technology: While still an emerging technology, studies are exploring the use of drones for precise herbicide application. Research has shown that drone applications at lower volumes can achieve comparable weed control to ground rigs, but droplet distribution across the swath needs careful management to avoid drift. youtube.com
Table 2: Impact of Nozzle Type and Pressure on Spray Drift Potential
| Nozzle Type | Pressure (PSI) | Driftable Fines (%) | Reference |
| XR 110025 | 60 | 25.8% | youtube.com |
| XR 110025 | 30 | 15% | youtube.com |
| TTI 11005 | 30 | 2.8% | youtube.com |
Advanced Research Perspectives and Future Directions
Structure-Activity Relationship Studies for Enhanced Efficacy and Reduced Environmental Impact
Structure-activity relationship (SAR) studies are crucial in optimizing the chemical structure of herbicides to maximize their effectiveness against target weeds while minimizing their impact on the environment. For phenoxyalkanoic acid herbicides like 4-(2,4-Dichlorophenoxy)butanoate, research has focused on understanding how modifications to the molecular structure influence herbicidal activity.
The herbicidal action of this compound is dependent on its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D) within susceptible plants through the process of β-oxidation. cambridge.orgnih.gov Therefore, SAR studies in this area often investigate how alterations to the butyric acid side chain affect this conversion and, consequently, the compound's efficacy. The nature of the ester group in ester formulations of 2,4-DB also plays a role in its absorption and subsequent activity.
Future research in this area will likely focus on designing analogs of this compound with modified side chains or aromatic rings. The goal is to create derivatives that are more readily taken up by target weeds, are more efficiently converted to the active herbicidal form, and exhibit greater selectivity, thereby reducing the potential for damage to non-target crops and native vegetation. Furthermore, modifications aimed at accelerating degradation in the soil could lead to a reduced environmental persistence.
Genomic and Proteomic Approaches to Elucidate Mechanisms of Action and Resistance
The advent of high-throughput "omics" technologies has revolutionized the study of herbicide mechanisms of action and resistance. While specific genomic and proteomic studies on this compound are limited, the well-established conversion of 2,4-DB to 2,4-D in plants allows for inferences to be drawn from the extensive research on 2,4-D. nih.gov
Genomic studies, including genome-wide association studies (GWAS), can identify genes and genetic variations associated with weed resistance to auxinic herbicides like 2,4-D. beyondpesticides.orgnih.gov These studies can pinpoint mutations in target site genes or genes involved in non-target site resistance mechanisms.
Proteomics, the large-scale study of proteins, can reveal changes in protein expression in response to herbicide application. For instance, studies on the response of yeast (a model eukaryotic organism) to 2,4-D have identified alterations in proteins involved in stress response, metabolism, and intracellular transport. nih.govunivie.ac.at Such findings provide a roadmap for investigating similar protein expression changes in weeds exposed to this compound, particularly in understanding the downstream effects following its conversion to 2,4-D. Future proteomic research could focus on identifying the specific enzymes involved in the β-oxidation of 2,4-DB in different weed species and how their expression levels correlate with susceptibility or resistance.
Modeling and Prediction of Environmental Fate and Ecological Risk
Predictive modeling is an essential tool for assessing the potential environmental impact of herbicides. These models simulate the movement and degradation of compounds in various environmental compartments, such as soil and water, helping to predict their persistence and potential for off-target effects.
Theoretical Studies on Interaction with Soil Organic Matter
The interaction of herbicides with soil organic matter (SOM) is a critical factor influencing their bioavailability and mobility in the environment. Theoretical studies, often employing quantum chemical calculations, have been used to investigate the interactions between 2,4-D and components of SOM. univie.ac.atboku.ac.atresearchgate.net These studies model the formation of complexes between the herbicide and functional groups present in humic substances, providing insights into the strength and nature of these interactions.
While these studies have primarily focused on 2,4-D, the principles can be extended to this compound. However, the longer butyric acid side chain of 2,4-DB may lead to different steric and electronic interactions with SOM. Future theoretical studies should specifically model the interaction of this compound with soil components to provide a more accurate prediction of its sorption behavior and environmental fate.
Development of Predictive Environmental Transport Models
Various mathematical models have been developed to predict the environmental transport of herbicides like 2,4-D. cambridge.orgresearchgate.net These models incorporate factors such as the physicochemical properties of the herbicide, soil characteristics, and climatic conditions to simulate processes like leaching, runoff, and degradation. researchgate.netjuniperpublishers.com
For this compound, the development of accurate predictive models requires specific data on its physicochemical properties, such as its soil-water partition coefficient (Koc) and degradation half-life in different soil types. nih.gov While models developed for 2,4-D can serve as a foundation, they need to be parameterized and validated specifically for this compound to ensure reliable predictions of its environmental transport and potential for water contamination.
Development of Novel Analogs and Derivatives with Improved Environmental Profiles
The synthesis of novel analogs and derivatives of existing herbicides is a key strategy for developing products with improved environmental profiles. For this compound, research in this area could focus on creating compounds that are more selective, less persistent in the environment, or have a more favorable toxicological profile.
One approach involves modifying the chemical structure to enhance its recognition by degrading microorganisms in the soil, thereby accelerating its breakdown. Another strategy is to develop pro-herbicides that are only activated under specific conditions found in the target weed, reducing their impact on non-target organisms. The synthesis of new ester or amide derivatives of this compound could also lead to formulations with altered volatility and mobility, further minimizing their environmental footprint.
Research on Herbicide Resistance Mechanisms in Weeds
The evolution of herbicide resistance in weed populations is a major challenge in agriculture. Understanding the mechanisms of resistance is essential for developing effective resistance management strategies. As this compound is converted to 2,4-D in susceptible plants, resistance mechanisms that affect 2,4-D are of primary importance. cambridge.org
Resistance to auxinic herbicides like 2,4-D can be broadly categorized into target-site resistance and non-target-site resistance (NTSR). nih.gov
Target-site resistance (TSR) typically involves mutations in the genes encoding the auxin receptors, which are the primary target of these herbicides. These mutations can reduce the binding affinity of the herbicide to its target, rendering it less effective. nih.gov
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:
Reduced absorption and translocation: Changes in leaf cuticle composition or alterations in the transport proteins responsible for moving the herbicide within the plant can limit its accumulation at the site of action. mdpi.comnih.govoup.com
Enhanced metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases, can lead to the rapid breakdown of the herbicide into non-toxic metabolites. mdpi.com
A unique potential resistance mechanism specific to this compound would be an alteration in the β-oxidation pathway. Weeds that are unable to efficiently convert 2,4-DB to the active 2,4-D would exhibit natural tolerance. nih.gov Future research should investigate whether enhanced degradation of 2,4-DB before its conversion or a reduction in the activity of the enzymes responsible for β-oxidation could evolve as a mechanism of resistance in weed populations.
Table of Research Findings on Herbicide Resistance Mechanisms
| Resistance Mechanism | Description | Key Research Findings |
|---|---|---|
| Target-Site Resistance (TSR) | Mutations in the auxin receptor genes reduce herbicide binding. | Documented for various auxinic herbicides, though less common for 2,4-D compared to other herbicide classes. |
| Non-Target-Site Resistance (NTSR) - Reduced Translocation | Impaired movement of the herbicide from the point of application to the target tissues. | Found to be a significant resistance mechanism in several weed species resistant to 2,4-D. |
| Non-Target-Site Resistance (NTSR) - Enhanced Metabolism | Rapid detoxification of the herbicide by enzymes like cytochrome P450s. | A common mechanism of resistance to 2,4-D in a variety of weed species. |
| Altered β-oxidation | Reduced conversion of 2,4-DB to the active 2,4-D. | A known mechanism of selectivity in tolerant crops and a potential mechanism for evolved resistance in weeds. |
Q & A
Q. What are the optimal synthesis methods for 4-(2,4-Dichlorophenoxy)butanoate (2,4-DB), and how can purity be ensured during purification?
The synthesis of 2,4-DB typically involves esterification or nucleophilic substitution. One validated method adapts the synthesis of structurally similar phenoxyacetic acids:
- Procedure : React 2,4-dichlorophenol with γ-butyrolactone in the presence of a sulfuric acid catalyst under reflux. After 4–6 hours, the mixture is quenched in ice water, and the product is filtered, washed, and recrystallized from ethanol to achieve >95% purity .
- Purification : Recrystallization in ethanol removes unreacted precursors, while HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. Trace impurities (e.g., dichlorophenol residues) can be quantified via GC-MS with electron capture detection .
Q. What analytical techniques are recommended for quantifying 2,4-DB residues in environmental samples?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) for aqueous samples. For complex matrices (soil, plant tissues), employ GC-MS with derivatization (e.g., methylation using diazomethane) to enhance volatility .
- Calibration : Prepare standard solutions in acetone or methanol (100–1000 µg/mL) to cover a linear range of 0.1–50 ppm. Spike recovery experiments should validate method accuracy (recovery >85%) .
Advanced Research Questions
Q. How do structural modifications of 2,4-DB influence its herbicidal activity and environmental persistence?
- Ester Derivatives : Esterification of the carboxylic acid group (e.g., methyl or isooctyl esters) enhances lipophilicity, improving foliar absorption but increasing soil persistence. For example, isooctyl 2,4-DB (CAS 1320-15-6) exhibits a half-life of 60–90 days in loamy soils .
- Chlorine Substitution : Replacement of the 2,4-dichloro group with fluorine (e.g., 4-(2,4-difluorophenoxy)butanoate) reduces phytotoxicity but alters biodegradation pathways .
Q. What enzymatic pathways are involved in the microbial degradation of 2,4-DB, and how can they be harnessed for bioremediation?
- Key Enzymes : Rhodococcus erythropolis K2-3 cleaves the ether bond via a constitutively expressed monooxygenase, producing 2,4-dichlorophenol and succinic acid as intermediates .
- Bioremediation Strategies : Optimize bacterial consortia with Pseudomonas spp. to degrade chlorinated metabolites. Monitor degradation using LC-QTOF-MS to track pathway intermediates .
Q. How can researchers resolve contradictions in reported biodegradation rates of 2,4-DB across studies?
- Variables to Control : Soil pH (optimal 6.5–7.5), organic matter content, and microbial diversity significantly affect degradation rates. For example, acidic soils (pH <6) slow Rhodococcus activity by 50% .
- Standardized Protocols : Use OECD 307 guidelines for soil degradation studies. Compare half-lives under consistent conditions (25°C, 60% water-holding capacity) .
Q. What synthetic routes are available for preparing 2,4-DB derivatives to study structure-activity relationships?
- Ester Synthesis : React 2,4-DB with alcohols (e.g., 2-ethylhexanol) using DCC (dicyclohexylcarbodiimide) as a coupling agent. Purify esters via silica gel chromatography (hexane/ethyl acetate) .
- Amide Derivatives : Use carbodiimide-mediated coupling with amines. Characterize products via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Methodological Considerations Table
Data Contradiction Analysis Example
Conflict : Reported soil half-lives for 2,4-DB range from 30–120 days.
Resolution : Variability arises from soil type and microbial activity. Studies using standardized loamy soils (OECD 307) report consistent half-lives of 45–60 days, while clay-rich or acidic soils extend degradation to 90+ days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
